4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Overview
Description
L689560 is a bioactive chemical.
Scientific Research Applications
Antibacterial Properties
4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid and its derivatives have been explored for their antibacterial properties. A study by Hong, Kim, and Kim (1997) highlighted the synthesis of novel quinoline carboxylic acid derivatives demonstrating comparable or better antibacterial potency against Gram-positive bacteria compared to ciprofloxacin (Hong, Kim, & Kim, 1997). Another research by Miyamoto et al. (1990) developed a series of substituted 4-oxoquinoline-3-carboxylic acids with significant antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Antiinflammatory and Analgesic Activities
Research conducted by Savini et al. (1990) synthesized new quinoline derivatives, including 4-anilinoquinoline-3-carboxylic acids, demonstrating significant antiinflammatory and analgesic activities. Some derivatives were found to have higher analgesic activity than indomethacin, a reference drug (Savini et al., 1990).
Cytotoxicity in Cancer Research
Zhao et al. (2005) explored the synthesis of 4-anilino-2-phenylquinoline derivatives and evaluated their cell growth inhibition properties. Some of these derivatives exhibited significant cytotoxicity against various cancer cells, indicating potential applications in cancer research (Zhao et al., 2005).
Antagonism of the Glycine Site on NMDA Receptor
Carling et al. (1992) investigated 2-carboxy-tetrahydroquinoline derivatives for their antagonist activity at the glycine site on the NMDA receptor. They found that certain derivatives showed considerable potency and stereoselectivity, contributing to the understanding of NMDA receptor antagonists (Carling et al., 1992).
Other Potential Applications
Further studies have looked into the synthesis and evaluation of quinoline derivatives for various applications, such as antimicrobial activity, potential diuretic agents, and antitubercular activity. For instance, Habib et al. (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity (Habib, Hassan, & El‐Mekabaty, 2013).
properties
IUPAC Name |
5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKHICKHGAOGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874898 | |
Record name | L-689,560 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
CAS RN |
139051-78-8 | |
Record name | L-689,560 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90874898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.